molecular formula C10H10N2O4 B11881237 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11881237
M. Wt: 222.20 g/mol
InChI Key: LLILTSNWYVVIME-UHFFFAOYSA-N
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Description

3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of isovaleraldehyde with cyanothioacetamide and ethyl acetoacetate (or its enamine) in ethanol at room temperature in the presence of morpholine . This reaction yields the desired pyrrole derivative through a series of intermediate steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, yield optimization, and environmental considerations. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and eco-friendly reagents, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of aminopyrrole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, such as aminopyrroles, hydroxypyrroles, and alkylated pyrroles. These derivatives exhibit diverse chemical and biological properties, making them valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions contributes to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups and pyrrole ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c1-3-16-10(15)7-5(2)6(4-11)8(12-7)9(13)14/h12H,3H2,1-2H3,(H,13,14)

InChI Key

LLILTSNWYVVIME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C(=O)O)C#N)C

Origin of Product

United States

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